Hydrocortisone-17-hemisuccinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H34O8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O8/c1-23-9-7-15(27)11-14(23)3-4-16-17-8-10-25(19(29)13-26,33-21(32)6-5-20(30)31)24(17,2)12-18(28)22(16)23/h11,16-18,22,26,28H,3-10,12-13H2,1-2H3,(H,30,31)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 |
InChI Key |
SESMTCFRWCMSRE-CGVGKPPMSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)CCC(=O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)CCC(=O)O)C)O |
Origin of Product |
United States |
Synthetic Chemistry and Esterification Mechanistic Studies of Hydrocortisone 17 Hemisuccinate
Precursor Compounds and Starting Materials in Succinylation Reactions
The primary and most direct synthesis of Hydrocortisone-17-hemisuccinate utilizes two key precursor compounds: Hydrocortisone (B1673445) and Succinic anhydride (B1165640) . google.comgoogle.com
Hydrocortisone: This steroid serves as the backbone of the final product. Its structure features multiple hydroxyl groups, but the tertiary hydroxyl group at the C17 position is the target for esterification due to steric hindrance and the relative reactivity of the other hydroxyl groups. chemicalbook.comgoogle.com
Succinic anhydride: This cyclic anhydride acts as the acylating agent, providing the succinyl group that forms the hemisuccinate ester. google.comgoogle.commedchemexpress.com Its reactivity makes it suitable for forming the ester linkage with the sterically hindered C17-hydroxyl of hydrocortisone.
In some synthetic strategies, derivatives of hydrocortisone, such as Hydrocortisone acetate (B1210297) , may be used as the starting material. google.com This approach involves an initial acylation at the C17 position followed by selective hydrolysis of the acetate group at C21 to yield the desired product. google.com
| Precursor Compound | Role in Reaction |
| Hydrocortisone | Steroid backbone providing the C17-OH group |
| Succinic anhydride | Acylating agent for succinylation |
| Hydrocortisone acetate | Alternative starting material |
Esterification Pathways for this compound Synthesis
The formation of the ester bond between hydrocortisone and the succinyl moiety is governed by specific reaction conditions that influence the pathway, rate, and outcome of the synthesis.
The most prevalent method for synthesizing this compound is through direct esterification . google.comgoogle.com This pathway involves the direct reaction of hydrocortisone with succinic anhydride in the presence of a suitable solvent and catalyst. The reaction specifically targets the C17-α hydroxyl group. The steric hindrance around this tertiary alcohol makes the reaction challenging, often requiring specific catalysts to proceed efficiently. google.com
A typical procedure involves dissolving hydrocortisone and succinic anhydride in an organic solvent system, such as a mixture of pyridine (B92270) and tetrahydrofuran (B95107) or pyridine and ethyl acetate, followed by the addition of a catalyst. google.com
While direct esterification is common, other synthetic strategies can be employed. For instance, a multi-step approach starting from hydrocortisone-21-acetate involves acylation at the C17 position with butyryl chloride, followed by selective hydrolysis of the C21-acetate group. google.com Though this example uses butyryl chloride, it illustrates a principle of sequential acylation and deprotection that can be adapted, rather than a classic transesterification reaction where one ester is exchanged for another.
The succinylation of hydrocortisone is a reversible reaction, and its kinetics are influenced by several factors, including temperature, reactant concentrations, and the catalyst used. masterorganicchemistry.comyoutube.com The reaction is typically stirred for several hours (e.g., 3 to 30 hours) at controlled temperatures (e.g., 20°C to 40°C) to drive the reaction towards the product. google.comgoogle.com
To maximize the yield, the equilibrium of the esterification reaction must be shifted towards the formation of the ester product. masterorganicchemistry.com Based on Le Chatelier's principle, this can be achieved by using one of the reactants, typically the acylating agent or the alcohol, in excess. masterorganicchemistry.commasterorganicchemistry.com In documented syntheses of this compound, the mass ratio of hydrocortisone to succinic anhydride is carefully controlled, often with a slight excess of the anhydride, to drive the reaction forward. google.comgoogle.com
Kinetic studies on analogous esterification reactions, such as the esterification of succinic anhydride with phenols over clay catalysts, have shown the reaction to follow second-order rate kinetics. core.ac.uk Similar kinetic principles would apply to the succinylation of hydrocortisone, where the rate is dependent on the concentration of both the steroid and the anhydride. The progress of the reaction is monitored to determine the optimal reaction time to achieve high conversion while minimizing the formation of by-products. google.comgoogle.com
| Reaction Parameter | Influence on Synthesis | Typical Conditions |
| Temperature | Affects reaction rate and equilibrium | 20°C - 45°C google.comgoogle.com |
| Reaction Time | Determines the extent of conversion | 3 - 30 hours google.comgoogle.com |
| Reactant Ratio | Shifts equilibrium to favor product formation | Hydrocortisone:Succinic anhydride mass ratio of 1:0.9 to 1:1.5 google.com |
Catalysis in this compound Synthesis
Catalysis is crucial for the efficient synthesis of this compound, particularly given the steric hindrance of the C17-hydroxyl group. Both acid and base-catalyzed methods can be employed, though base-catalyzed approaches are more commonly documented for this specific transformation.
Acid-catalyzed esterification, known as the Fischer-Speier esterification, is a fundamental organic reaction. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid (or in this case, the anhydride) by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (the hydrocortisone C17-OH group). libretexts.orgyoutube.com
The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the protonated ester. masterorganicchemistry.comlibretexts.org A final deprotonation step regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com While this is a general mechanism, its direct application to hydrocortisone succinylation must account for the potential for side reactions and the stability of the steroid under strong acidic conditions.
Base-catalyzed methods are frequently employed for the synthesis of this compound. google.comgoogle.com Traditional methods often use Pyridine as both a solvent and a basic catalyst. google.com Pyridine activates the succinic anhydride and also neutralizes the succinic acid formed during the reaction. However, these reactions can be slow and require large amounts of pyridine, which poses environmental and health concerns. google.com
More modern and efficient methods utilize a highly effective nucleophilic catalyst, 4-Dimethylaminopyridine (B28879) (DMAP) , often in combination with a base like pyridine or triethylamine. google.comgoogle.comgoogle.com DMAP functions as a superior acyl transfer agent.
The mechanism for DMAP catalysis involves the following steps:
Activation of Anhydride: DMAP, being a potent nucleophile, attacks the carbonyl carbon of succinic anhydride.
Formation of a Highly Reactive Intermediate: This attack forms a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and reactive towards the sterically hindered alcohol than the original anhydride.
Nucleophilic Attack by Hydrocortisone: The C17-hydroxyl group of hydrocortisone then attacks the activated carbonyl group of the N-acylpyridinium intermediate.
Product Formation and Catalyst Regeneration: The ester bond is formed, and the DMAP catalyst is regenerated, allowing it to participate in another catalytic cycle.
This catalytic cycle dramatically increases the rate of esterification, allowing the reaction to proceed under milder conditions with shorter reaction times and achieving high yields, often exceeding 95%. google.com
| Catalyst | Type | Role in Reaction |
| Sulfuric Acid (H₂SO₄) | Acid Catalyst | Protonates the carbonyl, activating it for nucleophilic attack. masterorganicchemistry.com |
| Pyridine | Base Catalyst | Activates succinic anhydride and acts as a solvent. google.com |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Forms a highly reactive N-acylpyridinium intermediate, accelerating acylation. google.comgoogle.com |
Optimization Strategies for Synthetic Yield and Purity
The efficient synthesis of this compound is paramount for its viability as a pharmaceutical intermediate. Research has focused on optimizing reaction conditions to maximize yield and purity, often employing various catalysts and solvent systems.
One common synthetic route involves the reaction of hydrocortisone with succinic anhydride. google.com Traditional methods often utilized pyridine as both a solvent and a catalyst. google.com However, this approach has several drawbacks, including the high cost and toxicity of pyridine, as well as the potential for product discoloration due to pyridine's oxidation over long reaction times. google.com
Modern optimization strategies have sought to address these limitations. A patented method describes a process using hydrocortisone and succinic anhydride with 4-dimethylaminopyridine (DMAP) as a catalyst in a mixed solvent system of pyridine and tetrahydrofuran (THF). google.com This method reports a significant improvement in product yield, reaching over 95%, with a high-performance liquid chromatography (HPLC) purity of more than 99%. google.com Key to this optimization is the controlled mass ratio of hydrocortisone to succinic anhydride and precise control of reaction temperature and time. google.com The use of recoverable solvents like THF and acetone (B3395972) also reduces costs and environmental impact. google.com
Another approach to optimization involves replacing large quantities of pyridine with a more benign solvent and a smaller amount of a basic catalyst. One patented method utilizes a water-miscible organic solvent, such as acetone or dimethyl sulfoxide, with a basic catalyst like N,N-dimethylaminopyridine and a smaller quantity of pyridine. google.com This method simplifies the workup procedure, reduces environmental pollution, and improves production safety by minimizing the use of corrosive and toxic reagents like concentrated hydrochloric acid and large volumes of pyridine. google.com The reported yields are comparable to or even higher than traditional methods, with one example achieving a yield of 96.3%. google.com
The purification process is also a critical aspect of optimization. One method describes dissolving the crude product in acetone and treating it with activated charcoal to remove impurities before crystallization. google.com Another involves a specific crystallization process where the product is precipitated by adding a diluent to water under controlled stirring, followed by washing and drying. google.com
These optimized procedures demonstrate a shift towards more efficient, cost-effective, and environmentally friendly manufacturing processes for this compound.
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Traditional Method | Optimized Method 1 google.com | Optimized Method 2 google.com |
| Solvent | Pyridine | Pyridine and Tetrahydrofuran (THF) | Acetone or Dimethyl Sulfoxide |
| Catalyst | Pyridine | 4-Dimethylaminopyridine (DMAP) | N,N-dimethylaminopyridine and Pyridine |
| Yield | Lower | > 95% | 91.4% - 96.3% |
| Purity (HPLC) | Variable | > 99% | Not specified |
| Key Advantages | Established procedure | High yield and purity, recoverable solvents | Reduced use of toxic reagents, simplified workup |
| Key Disadvantages | High cost, toxicity, product discoloration | Requires precise control of reaction parameters | Not all parameters fully detailed |
Stereochemistry and Regioselectivity in this compound Formation
The formation of this compound from hydrocortisone presents a significant challenge in terms of regioselectivity. Hydrocortisone possesses three hydroxyl groups at the C11, C17, and C21 positions, each with varying reactivity. The desired product is the 17-ester, requiring the esterification reaction to be highly selective for the tertiary hydroxyl group at the C17 position.
Chemical synthesis methods typically exploit the inherent reactivity differences of the hydroxyl groups. The C21 primary hydroxyl group is generally the most reactive, followed by the C11 secondary hydroxyl group, with the C17 tertiary hydroxyl group being the least reactive. However, under specific reaction conditions, particularly with the use of certain catalysts and solvent systems, the esterification can be directed to the C17 position. The use of catalysts like 4-dimethylaminopyridine (DMAP) is crucial in facilitating the acylation of the sterically hindered C17 hydroxyl group. google.com
Enzymatic approaches offer a powerful alternative for achieving high regioselectivity. Lipases, for instance, have been shown to be highly regioselective in the acylation of hydrocortisone. conicet.gov.ar Studies using Candida antarctica lipase (B570770) B (CALB) have demonstrated complete regioselectivity for the C21 position when reacting hydrocortisone with fatty acids. conicet.gov.ar This highlights the potential of enzymatic catalysis to selectively modify specific hydroxyl groups on the steroid nucleus, although for the synthesis of the C17-ester, a different enzyme or a modified chemical approach would be necessary. While enzymatic synthesis of the 21-ester is well-documented, the enzymatic synthesis of the 17-ester is less common, suggesting that chemical methods remain the primary route for producing this compound.
The stereochemistry of the hydrocortisone backbone is retained during the esterification process. The crucial stereocenters at positions 8, 9, 10, 11, 13, 14, and 17 remain unchanged, ensuring that the final product possesses the correct three-dimensional structure required for its biological activity. nih.gov
Derivatization and Structural Modification of the Succinate (B1194679) Moiety
The succinate moiety in this compound provides a versatile handle for further chemical modifications. The terminal carboxylic acid group of the succinate chain is a key functional group that can be readily derivatized to alter the physicochemical properties of the molecule, such as its solubility, stability, and pharmacokinetic profile.
A primary example of this derivatization is the formation of the sodium salt, hydrocortisone sodium succinate. This is achieved by reacting this compound with a sodium source, which significantly increases its water solubility and makes it suitable for intravenous administration. google.com
Beyond simple salt formation, the carboxylic acid can be converted into a variety of other functional groups. For instance, it can be esterified with different alcohols to create a new series of ester derivatives. Amide derivatives can also be synthesized by reacting the carboxylic acid with various amines. These modifications can be used to create prodrugs or to attach the hydrocortisone molecule to larger carriers, such as polymers or nanoparticles, for targeted drug delivery applications.
The succinate linker itself can also be modified. For example, dicarboxylic acids other than succinic acid could potentially be used in the initial esterification reaction to vary the length and flexibility of the linker between the hydrocortisone core and the terminal functional group. Research into the structural requirements for the action of steroids has shown that modifications to the side chain can influence their biological activity. nih.gov
The biotransformation of hydrocortisone succinate using microorganisms has also been explored, leading to various metabolites, including hydrolysis of the succinate ester and other modifications to the steroid core. nih.gov This indicates that the succinate moiety can be a substrate for enzymatic reactions, opening up possibilities for biocatalytic derivatization.
Table 2: Potential Derivatization Reactions of the Succinate Moiety
| Reaction Type | Reagent | Product Functional Group | Potential Application |
| Salt Formation | Sodium Hydroxide/Bicarbonate | Carboxylate Salt | Improved water solubility |
| Esterification | Alcohol, Acid Catalyst | Ester | Prodrug design, altered lipophilicity |
| Amidation | Amine, Coupling Agent | Amide | Prodrug design, conjugation to carriers |
| Reduction | Reducing Agent (e.g., LiAlH4) | Diol | Creation of novel analogs |
Chemical Stability and Degradation Pathways of Hydrocortisone 17 Hemisuccinate
Hydrolytic Degradation Kinetics and Mechanisms
The primary pathway for the degradation of hydrocortisone-17-hemisuccinate in aqueous solutions is the hydrolysis of its ester bond, a process significantly influenced by pH and the molecule's own structure.
The rate of hydrolysis of corticosteroid hemisuccinate esters is highly dependent on the pH of the solution. Studies on related compounds like hydrocortisone (B1673445) sodium succinate (B1194679) show that stability is greatest in acidic conditions and decreases as the pH becomes neutral or alkaline. nih.gov For instance, preservative-free oral solutions of hydrocortisone succinate demonstrate varying stability at different pH values and temperatures. At refrigerated temperatures (3–7°C), solutions at pH 5.5 and 6.5 retained at least 92% of their initial concentration for 21 days, while a solution at pH 7.4 was stable for 14 days. nih.gov However, at elevated temperatures (29–31°C), rapid degradation was observed across these pH levels. nih.gov The degradation of methylprednisolone (B1676475) 21-succinate, a structurally similar ester, also shows a clear pH dependency, with hydrolysis being the dominant reaction in basic solutions (pH > 7.4). nih.gov
Table 1: Stability of Hydrocortisone Succinate 1 mg/mL Solution at Various pH and Temperature Conditions Data sourced from a study on preservative-free oral solutions. nih.gov
| pH | Storage Temperature | Stability Period (≥90% Concentration) |
| 5.5 | Refrigerated (3–7°C) | At least 14 days |
| 6.5 | Refrigerated (3–7°C) | At least 14 days |
| 7.4 | Refrigerated (3–7°C) | At least 14 days |
| 5.5 | Ambient (20–22°C) | Degraded within 4 days |
| 6.5 | Ambient (20–22°C) | Degraded within 4 days |
| 7.4 | Ambient (20–22°C) | Degraded within 4 days |
Oxidative Degradation Pathways and Products
In addition to hydrolysis, this compound is susceptible to oxidative degradation, particularly at the dihydroxyacetone side chain (C-17, C-20, and C-21). researchgate.net Oxidative reactions can be accelerated by factors such as the presence of metal ions or certain excipients like clay minerals, which may contain catalytic iron oxides. nih.gov
Major oxidative degradation products identified in studies of hydrocortisone and its derivatives include:
21-dehydrohydrocortisone : Formed through the oxidation of the C-21 hydroxyl group. researchgate.netscirp.org
17-Keto Steroid Derivatives : Resulting from the cleavage of the side chain, leading to a ketone group at C-17. scirp.org
Carboxylic Acid Derivatives : Further oxidation can lead to the formation of a 17-carboxylic acid or a 17,20-dihydroxy-21-carboxylic acid derivative. researchgate.net
One proposed mechanism for the formation of some of these products is the Baeyer-Villiger oxidation. scirp.org
Acyl Migration Phenomena in Hydrocortisone Esters
A significant degradation phenomenon for corticosteroid esters like this compound is acyl migration. This is an intramolecular process where the acyl (succinyl) group reversibly moves between adjacent hydroxyl groups. nih.gov For hydrocortisone esters, this involves the migration of the succinate group between the C-17 and C-21 positions, establishing an equilibrium between the this compound and hydrocortisone-21-hemisuccinate isomers. nih.gov
Influence of Environmental Factors on Chemical Integrity
The chemical stability of this compound is significantly influenced by environmental factors such as temperature, light, and humidity.
Temperature : Elevated temperatures markedly accelerate the degradation rate. Studies on hydrocortisone sodium succinate solutions show that increasing the temperature from ambient (24°C) to 30°C significantly reduces its stability, with the time for 5% degradation (t95%) dropping from over 25 hours to less than 7 hours. researchgate.net
Light : While some studies have found no significant difference in stability between light-exposed and light-protected solutions of hydrocortisone sodium succinate over 24 hours, storage in amber or opaque packaging is generally recommended to prevent potential photolytic degradation. researchgate.netnih.gov
Humidity and Physical Form : In solid form, such as in compounded oral powders, hydrocortisone has shown good stability when stored at controlled room temperature and humidity (25°C / 60% RH) for up to 120 days. nih.gov However, the presence of moisture is a known factor that can promote degradation in solid-state drug substances. nih.gov
Table 2: Influence of Temperature on the Stability (t95%) of Hydrocortisone Sodium Succinate (HSS) Infusion Solutions Data adapted from a study on HSS stability in isotonic saline and 5% glucose solutions. researchgate.net
| Concentration & Solvent | Storage Temperature | Time to 5% Degradation (t95%) |
| 1 mg/mL in Saline | 24°C | 25.1 hours |
| 1 mg/mL in Saline | 30°C | 6.3 hours |
| 4 mg/mL in Saline | 24°C | 29.8 hours |
| 4 mg/mL in Saline | 30°C | 4.6 hours |
| 1 mg/mL in 5% Glucose | 24°C | 29.6 hours |
| 1 mg/mL in 5% Glucose | 30°C | 5.8 hours |
| 4 mg/mL in 5% Glucose | 24°C | 29.8 hours |
| 4 mg/mL in 5% Glucose | 30°C | 5.0 hours |
Temperature-Dependent Degradation Studies
The stability of this compound is markedly influenced by temperature. Studies on its sodium salt, hydrocortisone sodium succinate (HSS), in parenteral solutions reveal that elevated temperatures accelerate its degradation. The degradation process has been shown to follow first-order kinetics. nih.govresearchgate.net
In a study evaluating HSS infusion solutions, a significant difference in stability was observed between ambient temperature and 30°C. nih.govresearchgate.net At ambient temperatures (below 24°C), the time for the concentration to decrease by 5% (t95%) was between 25 and 30 hours. However, when the temperature was raised to 30°C, the stability was significantly compromised, with the t95% value dropping sharply to a range of 4.6 to 6.3 hours. nih.govresearchgate.net This underscores the thermolabile nature of the compound and the critical need for controlled storage temperatures to maintain its integrity. nih.gov
Forced degradation studies on hydrocortisone, the parent molecule, have also been conducted at higher temperatures, such as 50°C, which led to the formation of principal degradation products like 21-dehydrohydrocortisone. scirp.orgscirp.org While these studies are on hydrocortisone itself, they provide insight into the potential downstream degradation pathways that may occur following the initial hydrolysis of the hemisuccinate ester at elevated temperatures.
Table 1: Effect of Temperature on the Stability (t95%) of Hydrocortisone Sodium Succinate Infusion Solutions
| Temperature | Time to 5% Degradation (t95%) |
|---|---|
| Ambient (< 24°C) | 25 - 30 hours |
| 30°C | 4.6 - 6.3 hours |
Data sourced from studies on 1 and 4 mg/mL solutions in isotonic saline and 5% glucose. nih.govresearchgate.net
Degradation in Aqueous and Non-Aqueous Environments
Aqueous Environments
In aqueous solutions, the primary degradation pathway for this compound is the hydrolysis of the succinate ester bond. This reaction cleaves the molecule into hydrocortisone and succinic acid. The rate of this hydrolysis is significantly dependent on the pH of the solution. nih.gov Studies on the alkaline hydrolysis of hydrocortisone hemisuccinate confirm that the ester linkage is susceptible to breakdown under basic conditions. nih.gov The degradation in aqueous infusion solutions, such as isotonic saline and 5% glucose, follows first-order kinetics. nih.govresearchgate.net
Once the ester is hydrolyzed, the resulting hydrocortisone molecule is itself subject to further degradation in the aqueous environment. These subsequent reactions include oxidation, which can be influenced by factors like trace metal impurities in the solution. researchgate.net
Non-Aqueous Environments
While hydrolysis is less of a concern in non-aqueous environments, chemical degradation can still occur. For corticosteroids with a similar structural backbone, oxidation is a known degradation pathway in both aqueous and non-aqueous formulations. researchgate.net For instance, research on topical corticosteroids in non-aqueous ointment bases has shown the formation of various degradation products. researchgate.net This suggests that even in the absence of water, the core steroid structure of this compound could be susceptible to oxidative degradation, potentially initiated by factors like light, oxygen, or reactive excipients. researchgate.net
Structural Elucidation of this compound Degradation Products
The degradation of this compound is a multi-step process, yielding a series of subsequent products. The initial and most direct degradation step is the hydrolysis of the ester bond, yielding Hydrocortisone and Succinic Acid .
Following this initial hydrolysis, the parent hydrocortisone molecule undergoes further degradation. The structural elucidation of these subsequent products has been the focus of several studies. Two major decomposition pathways for the hydrocortisone moiety have been identified: an oxidative pathway and a non-oxidative pathway. researchgate.net
The oxidative pathway leads to the formation of:
21-Dehydrohydrocortisone : This is a principal degradation product formed through oxidation of the 21-hydroxyl group. scirp.orgscirp.org
17-Carboxylic Acid Derivatives : Further oxidation can lead to the cleavage of the side chain at C-17, resulting in carboxylic acid derivatives. researchgate.net
Cortisone : Oxidation at the 11-hydroxyl group can form the corresponding 11-keto compound, cortisone.
The non-oxidative pathway can yield products such as:
17-Oxo, 17-deoxy-21-aldehyde derivatives : These products arise from rearrangements and cleavage of the side chain. researchgate.net
Forced degradation studies have utilized methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) to separate and identify these complex structures. scirp.orgscirp.orgnih.gov For example, a 17-ketosteroid impurity has been identified via LC-MS/MS spectral analysis in stability studies of hydrocortisone formulations. scirp.orgscirp.org
Advanced Analytical Methodologies for Hydrocortisone 17 Hemisuccinate Research
Spectroscopic Characterization Methodologies
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of hydrocortisone-17-hemisuccinate, providing the capability to determine the exact mass of the molecule and its fragments with high accuracy and precision. This is crucial for unambiguous identification and for distinguishing it from other compounds with the same nominal mass. The exact mass of this compound is 462.22536804 Da. nih.govnih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places.
In a typical workflow, this compound is first ionized, often using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. researchgate.net The ionized molecules are then introduced into the mass analyzer, where their m/z is measured with high resolution.
The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragment ions. This is achieved by comparing the measured exact mass to the theoretical masses of possible elemental formulas. This capability is particularly valuable in metabolite identification studies and for characterizing degradation products. For instance, in the analysis of hydrocortisone (B1673445) and its metabolites in urine, LC-HRMS has been used to provide high selectivity and full scan acquisition at high resolution, which aids in detecting not only the target analytes but also untargeted compounds like synthetic steroids. mdpi.com
The table below summarizes key mass spectrometry data for this compound.
| Property | Value | Source |
| Molecular Formula | C25H34O8 | nih.govallmpus.com |
| Molecular Weight | 462.5 g/mol | nih.gov |
| Exact Mass | 462.22536804 Da | nih.govnih.gov |
| Monoisotopic Mass | 462.22536804 Da | nih.gov |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and to study the molecular structure of this compound. The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.
The FTIR spectrum of hydrocortisone, the parent compound, shows characteristic peaks that can also be expected in the spectrum of its 17-hemisuccinate ester, with additional bands related to the succinate (B1194679) moiety. researchgate.net Key characteristic peaks for hydrocortisone include absorptions corresponding to -OH groups (around 3410 cm⁻¹), aliphatic C-H stretching (around 2970 cm⁻¹ and 2908 cm⁻¹), C=O stretching (at approximately 1705 cm⁻¹ and 1640 cm⁻¹), -CH₂ bending (near 1454 cm⁻¹), and C-O stretching (around 1047 cm⁻¹). researchgate.net The ester linkage in this compound would introduce a strong C=O stretching band, typically in the range of 1750-1735 cm⁻¹, and C-O stretching bands.
FTIR can also be used to study interactions between this compound and other molecules, such as excipients in pharmaceutical formulations, by observing shifts in the positions and intensities of the absorption bands. researchgate.net
Below is a table of characteristic FTIR peaks for hydrocortisone, which are relevant for interpreting the spectrum of this compound.
| Functional Group | Wavenumber (cm⁻¹) | Source |
| O-H stretching | 3410 | researchgate.net |
| C-H stretching (aliphatic) | 2970, 2908 | researchgate.net |
| C=O stretching | 1705, 1640 | researchgate.net |
| CH₂ bending | 1454 | researchgate.net |
| C-O stretching | 1047 | researchgate.net |
Fourier Transform Raman (FTRaman) Spectroscopy
Fourier Transform Raman (FTRaman) spectroscopy is a vibrational spectroscopy technique that provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser in the near-infrared region. jchps.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of molecules like this compound. proquest.com
The FTRaman spectrum of this compound would exhibit characteristic bands corresponding to the vibrations of its steroid nucleus and the succinate side chain. For instance, C=C stretching vibrations in the steroid's A-ring are typically observed in the Raman spectrum. jchps.com In studies of related compounds, Raman spectroscopy has been used to follow the formation of conjugated diene and triene units, which can be relevant for understanding degradation pathways. proquest.com
FTRaman spectroscopy can be a valuable tool for structural analysis and for monitoring chemical changes in this compound, for example, during manufacturing processes or stability studies. jchps.com The combination of FTIR and FTRaman provides a more complete vibrational analysis of the molecule. jchps.com
Infrared Ion Spectroscopy (IRIS) for Metabolite Structural Elucidation
Infrared Ion Spectroscopy (IRIS) is an advanced mass spectrometry-based technique that combines the selectivity of mass spectrometry with the structural information of infrared spectroscopy. This method is particularly powerful for the structural elucidation of metabolites, including those of this compound.
In an IRIS experiment, ions of a specific mass-to-charge ratio, corresponding to a potential metabolite, are mass-selected and then irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, the ion absorbs the IR photon, leading to an increase in its internal energy. This can induce fragmentation of the ion, and the resulting fragment ions are detected. By plotting the fragmentation intensity as a function of the IR laser frequency, an IR spectrum of the mass-selected ion is obtained.
This technique allows for the differentiation of isomers, which is often a challenge in conventional mass spectrometry. By comparing the experimental IRIS spectrum of a metabolite with the spectra of reference compounds or with spectra calculated using quantum chemical methods, the precise structure of the metabolite can be determined. While specific IRIS studies on this compound metabolites are not widely reported, the technique has been successfully applied to the structural characterization of other complex biological molecules and their metabolites.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Stability
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantification and stability assessment of this compound in various matrices. ejournal.byijbpas.com This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum due to the presence of chromophores, specifically the α,β-unsaturated ketone in the A-ring of the steroid nucleus. researchgate.net
For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of this compound at a specific wavelength, which is the wavelength of maximum absorbance (λmax). ijbpas.com The λmax for hydrocortisone is approximately 242 nm. ijbpas.com The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method has been shown to be linear over a specific concentration range. ijbpas.com
UV-Vis spectroscopy is also a valuable tool for stability studies. ejournal.by The degradation of this compound can be monitored by measuring the decrease in its absorbance at its λmax over time under various stress conditions such as changes in pH, temperature, and light exposure. ijpsonline.comresearchgate.net The appearance of new absorption bands may indicate the formation of degradation products. ijpsonline.com For instance, the stability of hydrocortisone has been studied in different vehicles and in the presence of other ingredients using UV-Vis spectroscopy in conjunction with HPLC. researchgate.net
The table below provides key parameters for the UV-Vis spectrophotometric analysis of hydrocortisone.
| Parameter | Value | Source |
| λmax | ~242 nm | ijbpas.com |
| Linear Concentration Range | 5-15 µg/mL | ijbpas.com |
| Detection Limit | 386 ± 3 nM | ejournal.by |
| Quantification Limit | 1280 ± 10 nM | ejournal.by |
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex mixtures such as biological fluids and pharmaceutical formulations. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is the most commonly employed method. nih.govnih.gov
A typical HPLC method for this compound involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
Detection is most commonly achieved using a UV detector set at the λmax of the compound, around 254 nm. nih.govnih.gov The retention time, the time it takes for the analyte to elute from the column, is a characteristic parameter used for identification. For quantification, the peak area of the analyte in the chromatogram is proportional to its concentration. A calibration curve is generated using standard solutions of known concentrations to determine the concentration of this compound in the sample. nih.gov
HPLC methods for hydrocortisone and its esters have been developed and validated for various applications, including the analysis of pharmaceutical preparations and the determination of the drug in human serum. nih.govnih.gov These methods are often stability-indicating, meaning they can separate the parent drug from its degradation products. sielc.com
The table below summarizes typical parameters for an HPLC method for the analysis of hydrocortisone and its hemisuccinate ester.
| Parameter | Description | Source |
| Column | Reversed-phase C18 | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water/Acetic Acid mixture | nih.govnih.gov |
| Detection | UV at 254 nm | nih.govnih.gov |
| Retention Time (Hydrocortisone) | ~2.26 min (under specific conditions) | nih.gov |
| Linear Range (Hydrocortisone) | 0.02 to 0.4 mg/ml | nih.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), stand as the cornerstone for the quantitative analysis of this compound. These techniques offer high resolution, sensitivity, and reproducibility.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound. Method development typically involves optimizing the separation of the active pharmaceutical ingredient (API) from its impurities and degradation products. Validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. nih.gov
A typical RP-HPLC method for this compound involves a C18 column, a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, and UV detection. nih.govnih.govnih.gov For instance, a validated method for the simultaneous determination of hydrocortisone and its hemisuccinate ester in human serum utilized a microparticulate C18 column with a mobile phase of 2% glacial acetic acid, 30-35% acetonitrile, and 70-65% water. nih.gov Detection was carried out at 254 nm. nih.gov This method demonstrated good sensitivity, with a detection limit of 0.02 µg/ml for both compounds, and linearity over a relevant concentration range. nih.gov
Validation parameters such as linearity, accuracy, precision (intraday and interday), specificity, and robustness are thoroughly evaluated. nih.govd-nb.info A study developing an RP-HPLC method for hydrocortisone in pharmaceutical preparations reported high recoveries (98–101%) and low relative standard deviations (RSD) for intraday (0.19–0.55%) and interday (0.33–0.71%) precision, confirming the method's accuracy and reliability. nih.govnih.gov
Table 1: Example of HPLC Method Validation Parameters for Hydrocortisone Analysis
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.998 | 0.9989 nih.gov |
| Accuracy (% Recovery) | 98-102% | 98-101% nih.govnih.gov |
| Intraday Precision (%RSD) | ≤ 2% | 0.19–0.55% nih.govnih.gov |
| Interday Precision (%RSD) | ≤ 2% | 0.33–0.71% nih.govnih.gov |
| Limit of Detection (LOD) | - | 1.0662 × 10⁻² mg/ml nih.gov |
| Limit of Quantification (LOQ) | - | 3.23076 × 10⁻² mg/ml nih.gov |
Stability-indicating assay methods (SIAMs) are crucial for determining the shelf-life of a drug substance and for monitoring its stability under various environmental conditions. These methods must be able to separate the intact drug from its degradation products, thus providing a measure of the drug's stability.
For this compound, forced degradation studies are performed under conditions of acid and base hydrolysis, oxidation, heat, and light exposure to generate potential degradation products. researchgate.netmdpi.com The HPLC method is then developed to resolve the main peak from any degradant peaks. researchgate.net One study on the stability of hydrocortisone sodium succinate in infusion solutions used a validated stability-indicating HPLC-UV method to demonstrate that degradation followed first-order kinetics and was significantly affected by temperature. researchgate.net Another study developed a stability-indicating assay for the simultaneous quantification of hydrocortisone and hydrocortisone 21-hemisuccinate, conducting forced degradation under acidic, alkaline, and oxidative conditions. mdpi.com
The choice of mobile phase and column is critical for achieving optimal separation in the HPLC analysis of this compound.
Mobile Phase: The mobile phase in RP-HPLC typically consists of a buffered aqueous solution and an organic solvent such as acetonitrile or methanol. nih.govnih.govijnrd.org The pH of the buffer and the ratio of organic to aqueous phase are adjusted to achieve the desired retention time and resolution. The addition of modifiers like acetic acid can improve peak shape and resolution. nih.govnih.gov For example, a mobile phase of methanol, water, and acetic acid (60:30:10, v/v/v) has been successfully used. nih.govnih.gov Another method employed a filtered and degassed mixture of water, acetonitrile, and methanol (700:285:15) with the addition of 3.0 mL of glacial acetic acid per liter. uspbpep.com
Column Chemistry: C18 (ODS) columns are the most widely used stationary phases for the analysis of corticosteroids due to their hydrophobicity, which allows for good retention and separation of these relatively nonpolar molecules. nih.govnih.govnih.gov Column dimensions, particle size, and pore size are also important parameters. For instance, columns with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm are common. nih.govnih.govnih.gov The use of smaller particle sizes (e.g., <2 µm) in UPLC systems can lead to faster analyses and improved resolution. lcms.cz
Table 2: Examples of HPLC and UPLC Column and Mobile Phase Compositions
| Compound | Column | Mobile Phase | Detection | Reference |
| Hydrocortisone and Hydrocortisone Hemisuccinate | Spherisorb C18, 5 µm | 2% glacial acetic acid, 30-35% acetonitrile, 70-65% water | UV at 254 nm | nih.gov |
| Hydrocortisone | ODS C18, 5 µm, 4.6 x 150 mm | Methanol:Water:Acetic Acid (60:30:10, v/v/v) | UV at 254 nm | nih.govnih.gov |
| Hydrocortisone Hemisuccinate | L1 packing, 4.6-mm × 15-cm | Water:Acetonitrile:Methanol (700:285:15) with 3.0 mL/L glacial acetic acid | UV at 254 nm | uspbpep.com |
| Nine Corticosteroids | Acclaim 120 C18, 2.2 µm, 2.1 x 100 mm | Water/THF/methanol gradient | - | lcms.cz |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the qualitative and quantitative analysis of this compound. nih.govresearchgate.netbioline.org.br These techniques are known for their simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. bioline.org.br
HPTLC offers better resolution and sensitivity compared to conventional TLC. nih.gov For the analysis of corticosteroids, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.govresearchgate.net A variety of solvent systems can be employed as the mobile phase to achieve separation. For instance, a mixture of diethylether/isooctane/isopropanol (70:25:5) has been used for the separation of corticosteroids. nih.gov Another system for the separation of selected steroid drugs used silica gel with a mobile phase of acetonitrile and DMSO (10:90 v/v). researchgate.net
Detection is often achieved by viewing the plates under UV light at 254 nm or by spraying with a suitable reagent to visualize the spots. bioline.org.br For quantitative analysis, densitometry is used to measure the absorbance or fluorescence of the separated spots. researchgate.net HPTLC methods have been validated for the analysis of corticosteroids, demonstrating good precision and accuracy. nih.gov
Micellar Electrokinetic Capillary Chromatography (MEKC)
Micellar Electrokinetic Capillary Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography that can be used to separate both charged and neutral molecules. wikipedia.orgijpsonline.com This technique has been applied to the analysis of hydrocortisone and its related compounds. researchgate.netnih.gov
In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. wikipedia.org The separation of analytes is based on their differential partitioning between the micelles (the pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase). wikipedia.org
A study described a MEKC method for the quantification of hydrocortisone, hydrocortisone hemisuccinate, and other compounds in pharmaceutical products. researchgate.net The separation was achieved using a phosphate-borate buffer (pH 8.2) containing SDS. researchgate.net This method proved to be simple, accurate, and suitable for the analysis of various pharmaceutical preparations. researchgate.net Another study utilized MEKC for the high-speed separation of five different steroids, including hydrocortisone, within 70 seconds. nih.gov
Advanced Structural Elucidation Methodologies (General Principles)
The definitive identification and structural elucidation of this compound and its potential impurities or degradation products rely on a combination of spectroscopic techniques. While chromatography provides separation and quantification, these methods reveal the molecular structure.
The primary IUPAC name for this compound is 4-[[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid. nih.gov Its molecular formula is C₂₅H₃₄O₈, with a molecular weight of 462.53 g/mol . allmpus.com
Spectroscopic techniques such as Infrared (IR) spectroscopy and Ultraviolet (UV) spectroscopy are often used for initial identification as per pharmacopeial standards. uspbpep.com
Biochemical and Molecular Interactions of Hydrocortisone 17 Hemisuccinate in Vitro & Mechanistic Studies
Prodrug Hydrolysis and Bioconversion to Hydrocortisone (B1673445) in Biological Media (In Vitro)
Hydrocortisone-17-hemisuccinate functions as a prodrug, meaning it is a biologically inactive compound that is metabolized in the body to produce the active drug, hydrocortisone. The key to this activation is the hydrolysis of the ester bond at the C17 position.
In vitro studies using various biological media have demonstrated this conversion process. For instance, when incubated with cultured human keratinocytes, a similar diester, hydrocortisone 17-butyrate 21-propionate, was rapidly hydrolyzed at the 21-position to form hydrocortisone 17-butyrate. medicaljournals.senih.gov This suggests that esterases present in skin cells are capable of cleaving the ester linkages of hydrocortisone derivatives. Although this study did not directly use this compound, it provides a model for the enzymatic hydrolysis that such esterified glucocorticoids undergo in a biological environment. medicaljournals.se
Similarly, studies on hydrocortisone succinate (B1194679) have shown its biotransformation by fungal whole-cell cultures, resulting in the production of hydrocortisone among other metabolites through hydrolysis. nih.gov This further supports the concept that esterified hydrocortisone derivatives are readily converted to their active form in biological systems. The water-soluble nature of hydrocortisone hemisuccinate, chosen for formulations like orodispersible thin films, relies on this spontaneous hydrolysis to release the active hydrocortisone. mdpi.com
Glucocorticoid Receptor Binding Studies (Molecular Level)
The biological activity of hydrocortisone and its derivatives is mediated through their binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. medchemexpress.com The binding affinity of a steroid to the GR is a crucial determinant of its potency.
Studies on various esterified glucocorticoids have provided insights into how modifications at the C17 and C21 positions affect GR binding. Esterification of the hydroxyl groups in the side chain of glucocorticoids can increase their affinity for the GR. nih.gov For example, hydrocortisone 17-butyrate 21-propionate exhibited a higher affinity for the rat liver GR compared to hydrocortisone itself. nih.gov This enhanced affinity was attributed to a decrease in the dissociation rate from the receptor. nih.gov
However, the effect of esterification is not always straightforward. Research has shown that while elongation of the ester chain at both C17 and C21 positions can lead to an increase in both binding affinity and lipophilicity, 21-esters generally show lower binding affinity than the parent alcohol. nih.gov The binding affinity of a highly lipophilic 17α, 21-diester was found to be lower than that of the 17α-ester but higher than that of the 21-ester or the parent alcohol. nih.gov These findings suggest a complex relationship between the chemical structure of the ester substituent and its interaction with the GR binding pocket. Hydrocortisone hemisuccinate, once hydrolyzed to hydrocortisone, binds to the cytoplasmic GR, leading to the translocation of the receptor-ligand complex to the nucleus where it modulates gene transcription. nih.gov
Modulation of Intracellular Signaling Pathways in Cell Lines
The binding of hydrocortisone to the GR initiates a cascade of intracellular signaling events that ultimately lead to its diverse physiological effects.
PI3K-AKT and MAPK Pathway Activation
The Phosphatidylinositol 3-kinase (PI3K)-AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide range of cellular processes, including cell growth, proliferation, and survival. nih.govmdpi.com Glucocorticoids have been shown to modulate these pathways.
In some contexts, glucocorticoids can inhibit the PI3K/Akt signaling pathway. For instance, dexamethasone, a potent synthetic glucocorticoid, was found to suppress IRS-1-associated PI3K activity and Akt phosphorylation in renal epithelial cells. nih.gov However, in other cell types, the effect can be activating. For example, hydrocortisone has been shown to activate the AKT/mTOR signaling pathway in head and neck squamous cell carcinoma cell lines. researchgate.net The dysregulation of the PI3K/Akt/mTOR pathway is implicated in various immune-mediated inflammatory skin diseases, and its modulation is a key therapeutic strategy. nih.govmdpi.com
Similarly, the MAPK pathway can be influenced by glucocorticoids. Hydrocortisone has been observed to effectively inhibit p38 MAPK activation in pancreatic acinar and stellate cells in a co-culture model. tuni.fi The MAPK pathway is a key player in transducing extracellular signals to intracellular targets and is involved in processes like neuroprotection. nih.gov The activation or inhibition of these pathways by hydrocortisone, following its release from this compound, is a central part of its mechanism of action.
Inhibition of Interleukin-6 (IL-6) Bioactivity (In Vitro)
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in inflammation and the immune response. A key anti-inflammatory mechanism of glucocorticoids is the suppression of pro-inflammatory cytokine production.
In vitro studies have demonstrated that hydrocortisone can inhibit the production of IL-6 in human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS). nih.gov This inhibition was found to be dose-dependent, although there was considerable variation in the sensitivity to hydrocortisone among individuals. nih.gov The concentrations required to achieve 50% inhibition of LPS-stimulated IL-6 production ranged from 10⁻⁶ M to 10⁻⁴ M. nih.gov This inhibitory effect on IL-6 production is a critical component of the anti-inflammatory and immunosuppressive actions of hydrocortisone.
Chemical Conjugation and Interaction with Biomacromolecules
The chemical structure of this compound, with its terminal carboxylic acid group, makes it amenable to conjugation with various biomacromolecules. This approach is utilized to create novel drug delivery systems with tailored properties.
Covalent Conjugation to Polymers (e.g., Hyaluronic Acid)
Hyaluronic acid (HA) is a naturally occurring glycosaminoglycan that is a major component of the extracellular matrix. researchgate.net Its biocompatibility, biodegradability, and specific receptor interactions make it an attractive polymer for drug delivery applications.
This compound can be covalently conjugated to hyaluronic acid. researchgate.netmdpi.com One common method involves activating the carboxylic acid of the hemisuccinate group, for example with N-hydroxysuccinimide (NHS), and then reacting it with a modified form of HA, such as HA-adipic dihydrazide (ADH). mdpi.comnih.gov This results in a stable conjugate where the hydrocortisone is linked to the HA backbone via a spacer. mdpi.com This conjugation strategy aims to create a sustained-release formulation, where the active hydrocortisone is gradually released in vivo through the enzymatic degradation of the ester bonds. google.com
Investigation of Binding to Serum Proteins (Chemical Aspects)nih.gov
This compound is an ester prodrug of hydrocortisone, the active glucocorticoid. Its interactions with serum proteins are primarily understood in the context of its eventual hydrolysis to hydrocortisone. The binding characteristics of the ester itself are transient, with the biological significance lying in the protein binding of the active metabolite. In circulation, hydrocortisone reversibly binds to two main plasma proteins: corticosteroid-binding globulin (CBG, also known as transcortin) and, to a lesser extent, human serum albumin (HSA).
CBG is a high-affinity, low-capacity binding protein, while albumin is a low-affinity, high-capacity protein. The binding of hydrocortisone to these proteins is a critical determinant of its bioavailability, as only the unbound fraction is free to diffuse into tissues and exert its physiological effects.
From a chemical perspective, the binding of hydrocortisone to CBG is highly specific and involves key structural features of the steroid. Studies have elucidated the atomic interactions responsible for this high-affinity binding. The hydroxyl groups on the hydrocortisone molecule are crucial for this interaction. Specifically, the C-17 and C-21 hydroxyl groups of cortisol (hydrocortisone) form hydrogen bonds with amino acid residues within the binding pocket of human CBG. mdpi.com The presence of the bulky hemisuccinate ester group at the C-17 position in this compound would sterically and chemically interfere with these precise interactions, suggesting that the prodrug itself has a low affinity for CBG. Its primary interaction in serum is likely with esterase enzymes that hydrolyze the ester bond, releasing free hydrocortisone which can then bind effectively to CBG and albumin.
The interaction with human serum albumin is less specific. Albumin has multiple binding sites, with the primary sites for steroids located in subdomains IIA and IIIA. nih.gov The binding is largely driven by hydrophobic interactions, although hydrogen bonds and electrostatic interactions can also play a role. While specific binding data for this compound to HSA is not available in the reviewed literature, its increased lipophilicity due to the succinate ester may influence its association with albumin prior to hydrolysis.
Table 1: Binding Characteristics of Hydrocortisone (Active Metabolite) to Serum Proteins
| Serum Protein | Binding Affinity | Binding Capacity | Key Chemical Interactions |
|---|---|---|---|
| Corticosteroid-Binding Globulin (CBG) | High | Low | Specific hydrogen bonds involving C-17 and C-21 hydroxyl groups of hydrocortisone. mdpi.com |
| Human Serum Albumin (HSA) | Low | High | Primarily hydrophobic interactions; less specific than CBG binding. patsnap.com |
Mechanism of Action at the Cellular Level (Non-Clinical Context)
The mechanism of action of this compound at the cellular level is that of its active form, hydrocortisone. As a classic glucocorticoid, hydrocortisone exerts its anti-inflammatory and immunomodulatory effects by modulating gene expression. patsnap.comdrugbank.com
The process begins with the passive diffusion of free hydrocortisone across the cell membrane into the cytoplasm. drugbank.com There, it binds to the cytosolic glucocorticoid receptor (GR), which is part of the nuclear receptor superfamily. patsnap.comdrugbank.com Prior to binding, the GR is part of a large multiprotein complex that keeps it in an inactive conformation. The binding of hydrocortisone induces a conformational change in the GR, causing the release of associated proteins and activating the receptor. drugbank.com
The activated hydrocortisone-GR complex then translocates into the cell nucleus. drugbank.com Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.comncats.io This interaction with GREs allows the GR to act as a transcription factor, either increasing (trans-activation) or decreasing (trans-repression) the transcription of specific genes. drugbank.com
The anti-inflammatory actions of hydrocortisone are mediated through several key molecular events:
Synthesis of Anti-inflammatory Proteins: The GR complex upregulates the transcription of genes encoding anti-inflammatory proteins. A primary example is annexin-1 (also known as lipocortin-1). drugbank.comnih.gov Annexin-1 inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. This blockade prevents the subsequent synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.comnih.gov
Suppression of Pro-inflammatory Genes: The GR complex represses the expression of numerous pro-inflammatory genes. It inhibits the transcription of genes encoding for cytokines such as interleukins (IL-1, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). patsnap.comncats.ionih.gov This is achieved by interfering with the activity of other transcription factors, like NF-κB and AP-1, which are pivotal in the inflammatory response.
Inhibition of Immune Cell Function: Hydrocortisone suppresses cell-mediated immunity by inhibiting genes that code for cytokines essential for T-cell proliferation, such as IL-2. ncats.io It can also inhibit the migration and function of immune cells like neutrophils and macrophages to sites of inflammation. drugbank.com
In vitro studies have quantified the inhibitory effects of hydrocortisone on the release of specific pro-inflammatory chemokines from human polymorphonuclear neutrophils stimulated by tumor necrosis factor.
Table 2: In Vitro Inhibitory Effects of Hydrocortisone on Cytokine Release from Neutrophils
| Cytokine | 50% Inhibitory Concentration (IC50) | Maximal Inhibition |
|---|---|---|
| Interleukin-8 (IL-8) | 1.8 x 10-7 M | 91% |
| Macrophage Inflammatory Protein-1α (MIP-1α) | 4.8 x 10-7 M | 70% |
Theoretical and Computational Chemistry Approaches to Hydrocortisone 17 Hemisuccinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules like Hydrocortisone-17-hemisuccinate. These methods, rooted in quantum mechanics, offer insights into the molecule's behavior at a subatomic level.
Molecular Electronic Structure Prediction (e.g., PM3 method)
The prediction of the molecular electronic structure of this compound can be approached using various computational methods. Among these are semi-empirical methods, such as PM3 (Parametric Method 3), which offer a balance between computational cost and accuracy for large organic molecules.
The PM3 method is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, a simplification of the Hartree-Fock theory. uni-muenchen.de It utilizes a set of parameters derived from experimental data to approximate certain integrals, thereby reducing the computational expense. uni-muenchen.de The parameterization is optimized to reproduce experimental heats of formation. uni-muenchen.de While PM3 has been shown to have limitations, particularly in describing hydrogen bonds and certain hypervalent compounds, it can provide valuable initial insights into the electronic properties and geometry of molecules like this compound. uni-muenchen.dechem-soc.si For instance, the optimization of the molecular structure of steroid derivatives has been performed using the PM3 method as a preliminary step before more computationally intensive methods like Density Functional Theory (DFT) are applied. researchgate.net
The electronic structure prediction for this compound would involve calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. This information is critical for understanding the molecule's reactivity and interaction with other molecules.
Table 1: Overview of the PM3 Method
| Feature | Description |
| Theoretical Basis | Semi-empirical quantum mechanics, based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.de |
| Parameterization | Parameters are derived from experimental data, primarily heats of formation, to improve accuracy for a range of molecules. uni-muenchen.de |
| Computational Cost | Significantly lower than ab initio methods, making it suitable for large molecules like steroids. |
| Applications | Geometry optimization, calculation of heats of formation, and prediction of electronic properties like molecular orbitals. researchgate.netresearchgate.net |
| Limitations | Known to have inaccuracies in describing hydrogen bonds and systems with second-row elements. uni-muenchen.dechem-soc.si |
Energetics of Reaction Pathways (e.g., Esterification, Hydrolysis)
Computational chemistry provides powerful tools to investigate the energetics of chemical reactions, such as the esterification process to form this compound and its subsequent hydrolysis. Understanding the thermodynamics and kinetics of these reactions is crucial for optimizing synthesis and understanding the compound's stability.
Esterification: The formation of this compound involves the esterification of the 17-hydroxyl group of hydrocortisone (B1673445) with succinic anhydride (B1165640). Quantum chemical calculations can be employed to model the reaction mechanism, identify transition states, and calculate activation energies. This would involve mapping the potential energy surface of the reaction, providing insights into the most favorable reaction pathway.
Hydrolysis: The hydrolysis of the ester bond in this compound is a critical aspect of its in vivo activity. Computational studies can elucidate the mechanism of this process, which can be catalyzed by acids, bases, or enzymes. For a similar compound, methylprednisolone (B1676475) 21-hemisuccinate, studies have shown that in addition to hydrolysis, acyl migration from the 21-hydroxyl to the 17-hydroxyl group is a significant reaction. nih.gov The terminal carboxyl group of the hemisuccinate moiety can act as an intramolecular catalyst for both hydrolysis and acyl migration. nih.gov Computational modeling could quantify the energy barriers for these competing pathways for this compound, predicting the relative rates of hydrolysis at different positions and the thermodynamic stability of the resulting isomers.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools for studying the three-dimensional structure of this compound and its dynamic interactions with biological macromolecules and other materials.
Ligand-Receptor Interaction Modeling (e.g., Glucocorticoid Receptor)
This compound, like other glucocorticoids, exerts its biological effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. researchgate.net Molecular dynamics (MD) simulations can provide a detailed picture of the binding process and the conformational changes induced in both the ligand and the receptor.
Table 2: Key Aspects of Ligand-Receptor Interaction Modeling
| Aspect | Description | Relevance to this compound |
| Binding Pose | The orientation and conformation of the ligand within the receptor's binding site. | Determining how the hemisuccinate moiety fits and interacts within the GR ligand-binding pocket. |
| Binding Affinity | The strength of the interaction between the ligand and the receptor. | Predicting the potency of this compound as a glucocorticoid agonist. |
| Conformational Changes | The structural changes induced in the receptor upon ligand binding. | Understanding the mechanism of GR activation by this compound. |
| Role of Solvent | The influence of water molecules on the binding process. | Assessing the contribution of water-mediated interactions to the stability of the complex. |
Interaction with Nanomaterials (e.g., Carbon Nanotubes for Theoretical Delivery)
The potential use of nanomaterials, such as carbon nanotubes (CNTs), as carriers for drug delivery has prompted computational studies to understand the underlying interactions. While specific studies on this compound are not prevalent, the principles derived from simulations of similar systems are applicable.
Multiscale molecular dynamics simulations have been used to study the adsorption of peptides onto CNT surfaces, revealing that the interaction is driven by factors like hydrophobicity. nih.gov For a molecule like this compound, the steroid backbone presents a large hydrophobic surface that could favorably interact with the graphitic surface of a CNT. The hemisuccinate chain, with its polar carboxyl group, could influence the orientation of the molecule on the nanotube surface and its solubility in aqueous environments.
Computational models can be used to calculate the binding energy of this compound to a CNT, explore the preferred adsorption sites and orientations, and investigate the dynamics of the molecule on the nanotube surface. These theoretical insights are valuable for the rational design of CNT-based drug delivery systems. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers methods to predict various spectroscopic properties of molecules, which can aid in their characterization and identification. For this compound, this includes the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using quantum mechanical calculations, typically at the DFT level of theory. The accuracy of these predictions has significantly improved, making them a valuable tool for structure elucidation and assignment of experimental spectra. For complex molecules like steroids, computational prediction can help to resolve ambiguities in the assignment of signals, especially for the carbon-dense steroid core.
Infrared Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally, allowing for the prediction of its IR spectrum. Methods like DFT, in conjunction with appropriate basis sets, have been shown to provide good agreement with experimental IR spectra for steroid derivatives. researchgate.net Such calculations can help in assigning the characteristic vibrational modes of the functional groups present in this compound, such as the carbonyl groups of the steroid and the ester, the hydroxyl groups, and the C-O stretching vibrations of the ester linkage.
Table 3: Computationally Predicted Properties of this compound
| Property | Predicted Value | Computational Method | Reference |
| Molecular Weight | 462.5 g/mol | PubChem 2.1 | nih.gov |
| XLogP3 | 1.7 | XLogP3 3.0 | nih.gov |
| Hydrogen Bond Donor Count | 3 | Cactvs 3.4.8.18 | nih.gov |
| Hydrogen Bond Acceptor Count | 8 | Cactvs 3.4.8.18 | nih.gov |
| Rotatable Bond Count | 7 | Cactvs 3.4.8.18 | nih.gov |
| Exact Mass | 462.22536804 Da | PubChem 2.1 | nih.gov |
| Topological Polar Surface Area | 138 Ų | Cactvs 3.4.8.18 | nih.gov |
Future Directions in Academic Research on Hydrocortisone 17 Hemisuccinate
Development of Novel and Green Synthetic Methodologies
The traditional synthesis of Hydrocortisone-17-hemisuccinate involves multi-step processes that can be both time-consuming and environmentally challenging. Future research is increasingly focused on developing novel and green synthetic methodologies. These efforts aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and solvents. Key areas of exploration include enzymatic synthesis, which offers high selectivity and milder reaction conditions, and flow chemistry, which can provide better control over reaction parameters and enhance safety. The development of catalytic systems that can achieve the desired esterification with high yields and purity under eco-friendly conditions is a primary objective.
Advanced Analytical Techniques for Trace Analysis and Impurity Profiling
Ensuring the purity and quality of this compound is paramount. Future research will heavily rely on the advancement of analytical techniques for trace analysis and comprehensive impurity profiling. While High-Performance Liquid Chromatography (HPLC) remains a cornerstone, its coupling with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be crucial for the identification and quantification of trace-level impurities and degradation products. nih.govresearchgate.net Techniques such as Ultra-Performance Liquid Chromatography (UPLC) will offer faster analysis times and improved resolution. Furthermore, the development of novel sample preparation methods, like solid-phase microextraction (SPME), can enhance the sensitivity and selectivity of these analytical methods. researchgate.net The goal is to establish highly accurate and reliable analytical workflows for rigorous quality control. researchgate.net
Below is a table summarizing advanced analytical techniques and their applications in the analysis of this compound:
| Analytical Technique | Application in this compound Research | Key Advantages |
| HPLC-UV | Quantification of the main compound and known impurities. | Robust, widely available, and provides quantitative data. nih.gov |
| HPLC-HRMS | Identification of unknown degradation products and impurities. | Provides high-resolution mass data for accurate mass determination and elemental composition. nih.gov |
| HPLC-MS/MS | Structural elucidation of impurities and degradation products. | Offers fragmentation patterns for detailed structural information. researchgate.net |
| UPLC | Faster separation and higher resolution of complex mixtures. | Increased speed and efficiency compared to conventional HPLC. |
| NMR Spectroscopy | Definitive structural confirmation of the compound and its byproducts. | Provides detailed information about the molecular structure. nih.gov |
| ICP-MS | Detection and quantification of elemental impurities. | High sensitivity for detecting trace metals. researchgate.net |
Deeper Elucidation of Complex Degradation Networks and Kinetics
This compound is susceptible to degradation under various stress conditions, such as exposure to acid, base, heat, and light. A deeper understanding of its complex degradation networks and the kinetics of these processes is a critical area for future research. Forced degradation studies are instrumental in identifying potential degradation products and pathways. nih.gov By employing techniques like HPLC-MS, researchers can identify and characterize degradation products, including isomers and oxidation products. nih.gov Future studies will likely focus on developing predictive models for degradation based on kinetic data, which can help in determining appropriate storage conditions and shelf-life. This knowledge is essential for ensuring the stability and efficacy of formulations containing this compound.
Exploration of New Mechanistic Biochemical Interactions in In Vitro and Model Systems
While the general anti-inflammatory mechanism of glucocorticoids is well-known, the specific biochemical interactions of this compound at a molecular level are still being explored. Future research will delve deeper into its mechanistic biochemistry using various in vitro and model systems. This includes investigating its binding affinity to glucocorticoid receptors and other potential protein targets. Cellular assays will be employed to study its effects on signaling pathways and gene expression with greater precision. nih.gov Understanding these interactions is fundamental to uncovering new potential applications and optimizing its therapeutic effects. A retrospective case-control study investigated the effect of hydrocortisone (B1673445) hemisuccinate on the outcome of severely scorpion-envenomed adult patients, but it did not show an improvement in their outcome. nih.gov
Integration of Multi-Omics and High-Throughput Screening in Chemical Biology Research
The fields of chemical biology and drug discovery are being revolutionized by the integration of multi-omics approaches and high-throughput screening (HTS). nih.govresearchgate.net Future research on this compound will benefit from these technologies to gain a systems-level understanding of its biological effects. Multi-omics platforms, integrating genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound. researchgate.netnih.gov HTS allows for the rapid screening of large compound libraries to identify molecules that may modulate the activity of this compound or to discover new biological activities of the compound itself. mdpi.comunitn.it These approaches will be invaluable in identifying novel drug targets and understanding the broader pharmacological profile of this compound. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Stability Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to transform pharmaceutical research. nih.gov In the context of this compound, these computational tools have several potential applications. AI algorithms can be used to design novel derivatives with improved properties, such as enhanced stability or targeted delivery. springernature.comresearchgate.net Machine learning models, trained on experimental data, can predict the stability of the compound under different conditions, reducing the need for extensive laboratory studies. nih.gov Furthermore, AI can aid in the analysis of complex datasets generated from multi-omics studies, helping to identify hidden patterns and correlations. nih.gov The application of these in silico methods is expected to accelerate the pace of research and development related to this compound. researchgate.netpreprints.org
Q & A
Q. Methodological Guidance
- Data presentation : Separate raw data (in appendices) from analyzed results. Use tables/figures for kinetic parameters (e.g., rate constants, R² values) .
- Methods : Detail buffer preparation, equipment calibration, and statistical tests (e.g., ANOVA for multi-condition comparisons).
- Reproducibility checks : Include positive/negative controls and batch-to-b variability assessments. Adhere to CONSORT-EHEALTH subitem 17b for transparent methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
